N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step usually involves the sulfonylation of the piperidine ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Methyl-4-bromopyrazole: Another pyrazole compound with a bromine substituent.
1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A related sulfonyl compound used in similar synthetic applications.
Uniqueness
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of pyrazole and piperidine structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23BrN6O3S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H23BrN6O3S/c1-11-15(9-20-21(11)2)27(25,26)23-6-4-5-12(10-23)16(24)18-8-14-13(17)7-19-22(14)3/h7,9,12H,4-6,8,10H2,1-3H3,(H,18,24) |
InChI Key |
BFQODHALUVVYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=C(C=NN3C)Br |
Origin of Product |
United States |
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